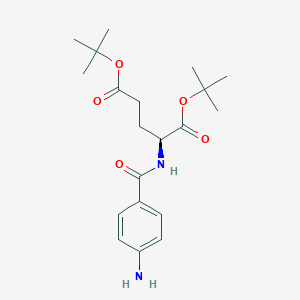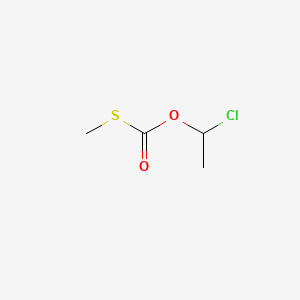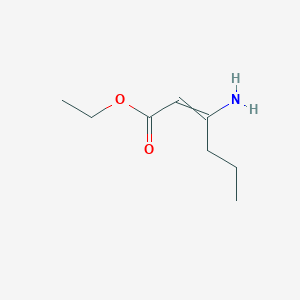
4-(1-chloroethyl)-1,3-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-chloroethyl)-1,3-thiazole is a heterocyclic organic compound that features a thiazole ring substituted with a chloroethyl group. Thiazoles are known for their diverse biological activities and are integral to many pharmaceutical and industrial applications . The thiazole ring consists of a five-membered structure containing both sulfur and nitrogen atoms, which contribute to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-chloroethyl)-1,3-thiazole typically involves the reaction of thiazole with chloroethyl reagents under controlled conditions. One common method is the alkylation of thiazole with 2-chloroethanol in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to optimize reaction conditions and scalability .
化学反应分析
Types of Reactions: 4-(1-chloroethyl)-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed: The major products formed from these reactions include various substituted thiazoles, sulfoxides, and sulfones, which can have significant biological and industrial applications .
科学研究应用
4-(1-chloroethyl)-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research explores its use in developing new pharmaceuticals, particularly for its potential anticancer and antiviral activities.
Industry: It is utilized in the production of dyes, fungicides, and other industrial chemicals
作用机制
The mechanism of action of 4-(1-chloroethyl)-1,3-thiazole involves its interaction with various molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or disruption of cellular processes. This compound can also interact with DNA, potentially leading to cytotoxic effects that are useful in cancer treatment .
相似化合物的比较
- 2-Chloroethylthiazole
- 4-Methylthiazole
- 2-Amino-4-chlorothiazole
Comparison: 4-(1-chloroethyl)-1,3-thiazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to 2-chloroethylthiazole, it has different steric and electronic properties that can influence its interaction with biological targets. The presence of the chloroethyl group also differentiates it from other thiazole derivatives like 4-methylthiazole and 2-amino-4-chlorothiazole, which have different functional groups and thus different applications .
属性
CAS 编号 |
3364-77-0 |
|---|---|
分子式 |
C5H6ClNS |
分子量 |
147.63 g/mol |
IUPAC 名称 |
4-(1-chloroethyl)-1,3-thiazole |
InChI |
InChI=1S/C5H6ClNS/c1-4(6)5-2-8-3-7-5/h2-4H,1H3 |
InChI 键 |
VPDBUCBSTDRGPA-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CSC=N1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















